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Compound of Interest

Compound Name: 1-Tetradecanol

Cat. No.: B3428363

This technical guide provides an in-depth overview of the key spectroscopic data for 1-
tetradecanol (also known as myristyl alcohol), a straight-chain saturated fatty alcohol with the
molecular formula C14H300. The information presented is essential for the identification,
characterization, and quality control of this compound in research and development settings.
This document covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), offering detailed data, experimental protocols, and
workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following sections present the *H and 3C NMR
data for 1-tetradecanol.

The 'H NMR spectrum of 1-tetradecanol is characterized by distinct signals corresponding to
the different protons in its long aliphatic chain and the terminal hydroxyl group.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
3.64 Triplet 2H -CHz2-OH (C1)
1.57 Quintet 2H -CH2-CH2-OH (C2)
1.26 Multiplet 22H -(CHz2)11- (C3-C13)
0.88 Triplet 3H -CHs (C14)

Note: Data is typically recorded in CDCls. Chemical shifts can vary slightly depending on the
solvent and instrument.[1]

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (8) ppm Assighment
63.1 -CH2-OH (C1)
32.8 -CH2-CH2-OH (C2)
31.9 Methylene chain
29.7 Methylene chain
29.6 Methylene chain
29.4 Methylene chain
25.8 Methylene chain
22.7 -CH2-CHs (C13)
14.1 -CHs (C14)

Note: Data is typically recorded in CDCls.[2]
A general protocol for acquiring NMR spectra of 1-tetradecanol is as follows:

o Sample Preparation: Dissolve approximately 10-20 mg of 1-tetradecanol in about 0.7 mL of
a deuterated solvent (e.g., chloroform-d, CDCIs). Transfer the solution to a standard 5 mm
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NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance
operating at 300 MHz or 500 MHz for protons.[3]

Data Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire the H NMR spectrum using a standard pulse sequence. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.

o Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence. A larger
number of scans is typically required due to the lower natural abundance of 13C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift
scale using the residual solvent peak as an internal standard (e.g., CDCIs at 7.26 ppm for H
and 77.0 ppm for 13C).[3]
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Caption: Workflow for NMR Spectroscopic Analysis.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

The IR spectrum of 1-tetradecanol shows characteristic absorption bands for its hydroxyl and

alkyl groups.

Wavenumber (cm~?) Intensity Assignment

O-H stretching (hydrogen-
3330 (broad) Strong

bonded)

C-H stretching (asymmetric,
2920 Strong

CH2)

C-H stretching (symmetric,
2850 Strong

CHz2)
1465 Medium C-H bending (scissoring, CHz)
1060 Strong C-O stretching
720 Medium C-H rocking (CH2)

Note: Data can be obtained from various sampling techniques like KBr disc, nujol mull, or as a
melt.[1][4][5]

A common method for obtaining the IR spectrum of solid 1-tetradecanol is using a KBr pellet.

o Sample Preparation: Mix a small amount of 1-tetradecanol (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an
agate mortar to create a fine, homogeneous powder.

» Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin,
transparent KBr pellet.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
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o Acquire a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder.

o Acquire the sample spectrum over a typical range of 4000-400 cm™1,

o Data Processing: The instrument's software automatically ratios the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum. Analyze the peaks to identify functional groups.

IR Radiation Incident Beam Sample Transmitted Beam Data System
(1-Tetradecanol) o (FTIR Analysis) Rres

Click to download full resolution via product page

Caption: Process of an FTIR Spectroscopy Experiment.

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and
elemental composition of a compound.

Electron lonization (EI) is a common MS technique. For 1-tetradecanol, the molecular ion is
often weak or absent due to facile fragmentation.

m/z (Mass/Charge Ratio) Relative Intensity (%) Assighment

214 ~1% [M]* (Molecular lon)
196 ~5% [M-H20]*

57 100% [CaHo]* (Base Peak)
43 ~95% [CsHA]+

71 ~80% [CsH11]*

85 ~60% [CeHa3]*

Note: Fragmentation patterns can provide structural information. The molecular weight of 1-
tetradecanol is 214.39 g/mol .[6][7]

A general protocol for EI-MS analysis is as follows:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

« lonization: In the ion source, the sample molecules are bombarded with high-energy
electrons (typically 70 eV). This process ejects an electron from the molecule, creating a
positively charged molecular ion ([M]*).

e Fragmentation: The molecular ions are high in energy and often break apart into smaller,
more stable fragment ions.

o Acceleration: The positive ions are accelerated by an electric field into the mass analyzer.
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e Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a
magnetic field, a quadrupole, or a time-of-flight analyzer.

o Detection: The separated ions are detected, and a signal proportional to their abundance is
recorded.

o Data Processing: The data system generates a mass spectrum, which is a plot of relative ion

abundance versus m/z.
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Caption: Electron lonization Mass Spectrometry Process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Spectroscopic Guide to 1-Tetradecanol for
Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3428363#spectroscopic-data-of-1-
tetradecanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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